N,N-Dimethyl-4-(methoxymethyl)benzamide
Description
Properties
IUPAC Name |
4-(methoxymethyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJAJTBUPQZAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The direct amidation method leverages DMAc as both a solvent and dimethylamine source, bypassing the need for gaseous dimethylamine. The reaction begins with activation of 4-(methoxymethyl)benzoic acid using CDI, forming an acylimidazole intermediate. This intermediate reacts with DMAc at 160–165°C, yielding N,N-dimethyl-4-(methoxymethyl)benzamide in a one-pot synthesis.
Optimization and Yield
Key parameters include maintaining temperatures above 160°C to ensure efficient imidazole displacement. Pilot studies report yields exceeding 85% with minimal byproducts, attributed to the high selectivity of CDI for carboxylic acid activation. The absence of volatile amines simplifies purification, as the product precipitates upon cooling and requires only filtration and recrystallization from ethanol.
Acid Chloride-Mediated Amidation
Synthesis of 4-(Methoxymethyl)benzoyl Chloride
The acid chloride route begins with chlorination of 4-(methoxymethyl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds at 15–20°C, forming 4-(methoxymethyl)benzoyl chloride, which is subsequently reacted with dimethylamine in dichloromethane or tetrahydrofuran.
Amidation and Isolation
Dimethylamine gas is introduced into the acid chloride solution at 0°C to prevent exothermic side reactions. The resulting amide is extracted via aqueous workup, with yields averaging 70–75%. This method’s scalability is limited by the handling of corrosive SOCl₂ and the need for controlled gas flow.
Challenges in Industrial Application
While this approach is well-established, its reliance on hazardous reagents complicates large-scale production. Residual thionyl chloride must be thoroughly removed to avoid equipment corrosion, adding steps to the purification process.
Catalytic Aminolysis of Methyl Esters
Ester Preparation and Reaction Conditions
Methyl 4-(methoxymethyl)benzoate undergoes aminolysis with dimethylamine in the presence of aluminum isopropylate catalyst. The reaction is conducted under reflux in xylene, with methanol byproduct removed via azeotropic distillation to shift equilibrium toward amide formation.
Yield and Catalytic Efficiency
Yields of 80–85% are achieved after 2–3 hours, with the catalyst enhancing nucleophilic attack by dimethylamine. The method’s mild conditions (reflux at ~140°C) reduce thermal degradation risks compared to direct amidation.
Post-Reaction Processing
Post-catalytic removal involves acidic hydrolysis to isolate the free amine, followed by neutralization and recrystallization. While efficient, catalyst residues necessitate additional filtration steps, slightly increasing production costs.
Comparative Analysis of Synthetic Methods
The table below summarizes the three methods’ key metrics:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-4-(methoxymethyl)benzamide can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form N,N-dimethyl-4-(hydroxymethyl)benzamide.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: 4-(Methoxymethyl)benzaldehyde or 4-(methoxymethyl)benzoic acid.
Reduction Products: N,N-Dimethyl-4-(hydroxymethyl)benzamide.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-Dimethyl-4-(methoxymethyl)benzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(methoxymethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N,N-Dimethyl-4-(methoxymethyl)benzamide, highlighting substituent variations, synthesis methods, and biological activities:
Key Findings:
Substituent Effects on Bioactivity :
- The methoxymethyl group in this compound enhances solubility and binding affinity compared to nitro-substituted analogs (e.g., N,N-Dimethyl-4-(4-nitrophenyl)benzamide), which are more electron-deficient and suited for redox applications .
- Piperazine-linked derivatives (e.g., C7) exhibit superior PCSK9 inhibition due to additional hydrogen-bonding interactions from fluorophenyl groups .
Synthetic Efficiency :
- Photoredox/nickel catalysis (used for this compound) offers higher yields (66%) compared to traditional carbodiimide-mediated couplings (e.g., 40–60% yields for HPAPB) .
Pharmacological Profiles: HPAPB demonstrates lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA, a benchmark HDAC inhibitor, despite similar anti-tumor efficacy .
Structural and Functional Insights
- Electronic Effects : The dimethylamide group in this compound donates electron density to the aromatic ring, stabilizing intermediates in catalytic reactions .
- Steric Considerations : Bulky substituents (e.g., dibenzyl groups in 4-Methoxy-N,N-bis(phenylmethyl)benzamide) reduce metabolic clearance but may hinder target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
